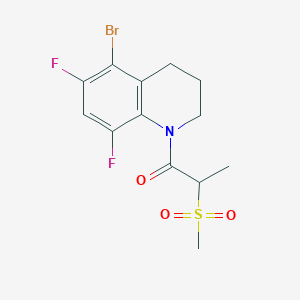
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is a synthetic organic compound that features a quinoline and oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring is constructed through a series of reactions including cyclization and halogenation.
Introduction of the Oxazole Ring: The oxazole ring is synthesized separately and then coupled with the quinoline derivative using a suitable coupling reagent.
Final Coupling: The two moieties are then linked together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can be performed on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone
- 1-(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-3-pyrimidin-5-ylpropan-1-one
Uniqueness
Compared to similar compounds, (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone stands out due to its specific substitution pattern on the quinoline and oxazole rings. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
特性
IUPAC Name |
(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2N2O2/c1-7-18-11(6-21-7)14(20)19-4-2-3-8-12(15)9(16)5-10(17)13(8)19/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVPDDIKGHXVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCCC3=C2C(=CC(=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine](/img/structure/B6976404.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine](/img/structure/B6976407.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6976418.png)
![4-ethenyl-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide](/img/structure/B6976419.png)
![5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B6976423.png)
![2-[4-[[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl-methylamino]methyl]-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B6976434.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-(2-methyl-1,2,4-triazol-3-yl)morpholine](/img/structure/B6976438.png)
![N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976446.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B6976448.png)
![N-[(1-methylindazol-3-yl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976454.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6976461.png)
![2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol](/img/structure/B6976468.png)


